N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-4-(difluoromethoxy)-3-methoxybenzamide
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Overview
Description
N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-4-(difluoromethoxy)-3-methoxybenzamide is a chemical compound with the following molecular formula:
C20H14ClF2NO2S
and a molecular weight of approximately 405.8 g/mol . It belongs to the class of benzamide derivatives.Preparation Methods
Synthetic Routes:
The synthetic preparation of this compound involves several steps. One common route includes the following reactions:
-
Arylation
- The starting material is an arylthiol (2-[(4-chlorophenyl)sulfanyl]phenyl) that undergoes an arylation reaction.
- The arylthiol reacts with an appropriate aryl halide (e.g., 4-chlorobenzoyl chloride) in the presence of a base (such as potassium carbonate) to form the desired benzamide intermediate.
-
Etherification
- The benzamide intermediate is then subjected to etherification using difluoromethoxyboronic acid pinacol ester.
- The reaction is typically catalyzed by a palladium-based catalyst (e.g., Pd(PPh3)4) in the presence of a base (e.g., potassium carbonate).
Industrial Production:
The industrial production of this compound may involve variations of the above synthetic routes, optimized for scalability and efficiency.
Chemical Reactions Analysis
Oxidation and Reduction:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism of action remains to be fully elucidated.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
- While detailed comparisons are scarce, N-{2-[(4-chlorophenyl)sulfanyl]phenyl}-4-(difluoromethoxy)-3-methoxybenzamide’s unique structure sets it apart from related compounds.
- Similar compounds include other benzamides and sulfanylphenyl derivatives.
Remember that this compound’s applications and properties are still an active area of research, and additional studies are necessary to uncover its full potential
Properties
Molecular Formula |
C21H16ClF2NO3S |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylphenyl]-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C21H16ClF2NO3S/c1-27-18-12-13(6-11-17(18)28-21(23)24)20(26)25-16-4-2-3-5-19(16)29-15-9-7-14(22)8-10-15/h2-12,21H,1H3,(H,25,26) |
InChI Key |
RMMPWQGHODXOAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2SC3=CC=C(C=C3)Cl)OC(F)F |
Origin of Product |
United States |
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